molecular formula C11H15NO B6358311 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol CAS No. 2107805-46-7

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol

Cat. No.: B6358311
CAS No.: 2107805-46-7
M. Wt: 177.24 g/mol
InChI Key: AWXQGNNJUXZPRU-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a tetrahydroisoquinoline core with an ethanol group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The ethanol group can then be introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetaldehyde or 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid .

Scientific Research Applications

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the ethanol group but shares the tetrahydroisoquinoline core.

    1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid: Contains an acetic acid group instead of ethanol.

Uniqueness: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQGNNJUXZPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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